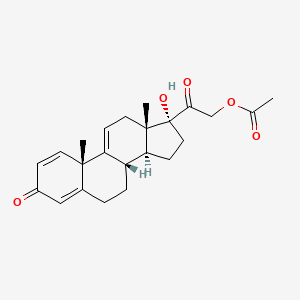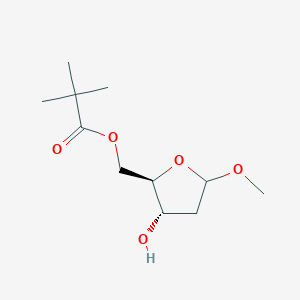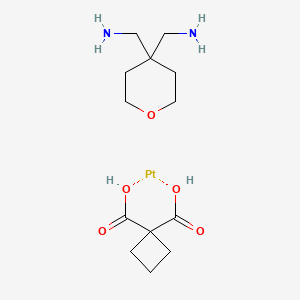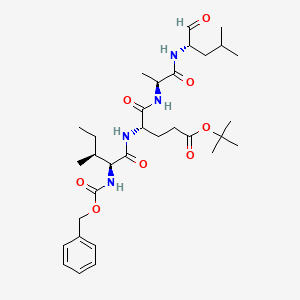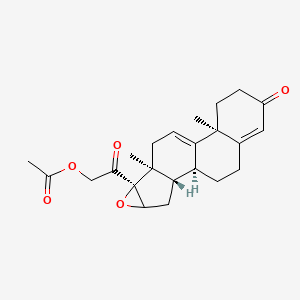![molecular formula C11H14O B1141829 1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone CAS No. 122598-84-9](/img/structure/B1141829.png)
1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone is an organic compound characterized by a cyclooctatriene ring with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclooctatetraene derivatives, which undergo cyclization in the presence of catalysts such as palladium or nickel complexes. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Cyclooctatetraene: A related compound with a similar ring structure but lacking the ethanone moiety.
Methylcyclooctatriene: Similar in structure but with different substituents on the ring.
Uniqueness: 1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone is unique due to the presence of both the cyclooctatriene ring and the ethanone group, which confer distinct chemical and physical properties
Properties
CAS No. |
122598-84-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.22826 |
Synonyms |
Ethanone, 1-(6-methyl-1,3,7-cyclooctatrien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



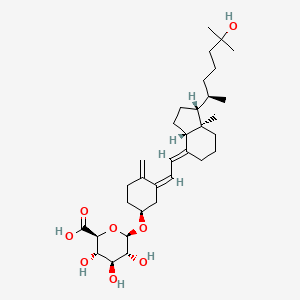

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
